3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide
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Overview
Description
3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds .
Chemical Reactions Analysis
3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to interfere with cell proliferation pathways, while its antibacterial properties could be due to its interaction with bacterial enzymes or cell membranes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Benzothiophene derivatives: These compounds share a similar core structure but contain a sulfur atom instead of oxygen.
Indole derivatives: Indole compounds have a similar aromatic structure and are known for their wide range of biological activities, including antiviral and anti-inflammatory properties.
Other benzofuran derivatives: Various benzofuran compounds have been developed with different substituents, leading to unique biological activities and applications.
Biological Activity
3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a benzofuran core, and an amide functional group. Such structural features are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry.
The molecular formula of this compound is C19H17FN2O5S, with a molecular weight of 404.4 g/mol. Its structure can be represented as follows:
Component | Structure |
---|---|
Molecular Formula | C19H17FN2O5S |
Molecular Weight | 404.4 g/mol |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : The compound may interfere with cellular proliferation pathways, potentially leading to apoptosis in cancer cells.
- Antibacterial Properties : Its interaction with bacterial enzymes or cell membranes suggests potential efficacy against bacterial infections.
- Antiviral Effects : Some benzofuran derivatives have demonstrated activity against viruses, including hepatitis C virus .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
- Disruption of Cell Membranes : Interaction with lipid components of bacterial membranes could compromise cell integrity.
- Modulation of Signaling Pathways : The compound may alter signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of benzofuran derivatives, providing insights into their pharmacological potential:
- Antitumor Studies :
-
Antibacterial Efficacy :
- Research on structurally related compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential of benzofuran derivatives in treating infections .
-
Antiviral Activity :
- Investigations into antiviral properties revealed that certain benzofuran derivatives could inhibit viral replication in vitro, suggesting possible applications in antiviral therapy .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5S/c20-12-7-9-13(10-8-12)28(25,26)11-3-6-16(23)22-17-14-4-1-2-5-15(14)27-18(17)19(21)24/h1-2,4-5,7-10H,3,6,11H2,(H2,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSBQOKUVTZYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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